cis-p-Coumaric acid
cis-p-Coumaric acid
cis-p-Coumaric acid, also known as cis-4-hydroxycinnamate or cis-p-coumarate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. cis-p-Coumaric acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). cis-p-Coumaric acid has been primarily detected in urine. Within the cell, cis-p-coumaric acid is primarily located in the cytoplasm. cis-p-Coumaric acid is also a parent compound for other transformation products, including but not limited to, brevipolide b, 3-O-(cis-4-coumaroyl)-beta-D-glucopyranose, and (2R, 3S)-cis-coutaric acid. Outside of the human body, cis-p-coumaric acid can be found in coriander. This makes cis-p-coumaric acid a potential biomarker for the consumption of this food product.
Cis-4-coumaric acid is the cis-form of 4-coumaric acid. It is a conjugate acid of a cis-4-coumarate.
Cis-4-coumaric acid is the cis-form of 4-coumaric acid. It is a conjugate acid of a cis-4-coumarate.
Brand Name:
Vulcanchem
CAS No.:
4501-31-9
VCID:
VC21128149
InChI:
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3-
SMILES:
Molecular Formula:
C₉H₈O₃
Molecular Weight:
164.16 g/mol
cis-p-Coumaric acid
CAS No.: 4501-31-9
Cat. No.: VC21128149
Molecular Formula: C₉H₈O₃
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | cis-p-Coumaric acid, also known as cis-4-hydroxycinnamate or cis-p-coumarate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. cis-p-Coumaric acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). cis-p-Coumaric acid has been primarily detected in urine. Within the cell, cis-p-coumaric acid is primarily located in the cytoplasm. cis-p-Coumaric acid is also a parent compound for other transformation products, including but not limited to, brevipolide b, 3-O-(cis-4-coumaroyl)-beta-D-glucopyranose, and (2R, 3S)-cis-coutaric acid. Outside of the human body, cis-p-coumaric acid can be found in coriander. This makes cis-p-coumaric acid a potential biomarker for the consumption of this food product. Cis-4-coumaric acid is the cis-form of 4-coumaric acid. It is a conjugate acid of a cis-4-coumarate. |
|---|---|
| CAS No. | 4501-31-9 |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (Z)-3-(4-hydroxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3- |
| Standard InChI Key | NGSWKAQJJWESNS-UTCJRWHESA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\C(=O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)O)O |
| Melting Point | 134-134.5°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator